4-Bromo-4'-methylazobenzene chemical properties
4-Bromo-4'-methylazobenzene chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-4'-methylazobenzene
Abstract
4-Bromo-4'-methylazobenzene is a functionalized aromatic azo compound characterized by a diazene bridge (-N=N-) connecting a 4-bromophenyl group and a 4-methylphenyl (tolyl) group. As a member of the azobenzene family, its most prominent feature is photoisomerization, the ability to reversibly switch between its stable trans and metastable cis geometric isomers upon light irradiation. This property, modulated by the electronic effects of the bromo and methyl substituents, makes it a molecule of significant interest in the development of photoswitchable materials, molecular machines, and advanced drug delivery systems. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and potential applications for researchers in chemistry and materials science.
Molecular and Spectroscopic Profile
The unique properties of 4-Bromo-4'-methylazobenzene are a direct consequence of its molecular architecture. The asymmetric substitution—an electron-withdrawing bromine atom and an electron-donating methyl group—creates a "push-pull" electronic system across the azobenzene core, influencing its stability, reactivity, and photoresponsive behavior.
Core Chemical Identity
| Property | Value |
| IUPAC Name | (E)-1-(4-bromophenyl)-2-(4-methylphenyl)diazene |
| Synonyms | 4-Bromo-4'-methylazobenzene, 4-Methyl-4'-bromoazobenzene |
| Molecular Formula | C₁₃H₁₁BrN₂ |
| Molecular Weight | 275.15 g/mol |
| CAS Number | 67639-59-4 |
Molecular Structure
The molecule consists of two substituted benzene rings linked by an azo group. The trans isomer is nearly planar and thermodynamically more stable, while the cis isomer adopts a non-planar, bent conformation.
Caption: Reversible photoisomerization cycle of azobenzene derivatives.
Synthesis and Mechanistic Pathways
A common and effective method for synthesizing asymmetrically substituted azobenzenes like 4-Bromo-4'-methylazobenzene is the Mills reaction . This involves the acid-catalyzed condensation of an aromatic nitroso compound with an aromatic amine.
Reaction: 4-Bromoaniline + 4-Methylnitrosobenzene → 4-Bromo-4'-methylazobenzene + H₂O
The causality behind this choice is the direct and often high-yielding formation of the azo linkage. The reaction proceeds by nucleophilic attack of the amine onto the protonated nitroso group, followed by a series of proton transfers and dehydration to yield the final azobenzene product.
Representative Experimental Protocol (Mills Reaction)
This protocol is a self-validating system; successful synthesis is confirmed by the characteristic color change and can be verified by TLC, melting point, and spectroscopic analysis.
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Reactant Preparation: Dissolve 1.0 equivalent of 4-bromoaniline and 1.0 equivalent of 4-methylnitrosobenzene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of the intensely colored orange-red product. The reaction typically proceeds to completion within several hours.
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Work-up: Pour the reaction mixture into a beaker of ice water. The crude product will precipitate out of the aqueous solution.
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Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Verify the melting point against literature values.
Caption: General workflow for the synthesis of 4-Bromo-4'-methylazobenzene via the Mills reaction.
Applications in Research and Development
The combination of a photoswitchable core and versatile functional groups makes 4-Bromo-4'-methylazobenzene a valuable platform for advanced applications.
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Building Block for Advanced Materials: The bromine atom serves as a key functional handle for further chemical modification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the integration of the azobenzene unit into larger, more complex molecular architectures like polymers, dendrimers, and supramolecular assemblies. [1]This enables the creation of materials whose properties (e.g., shape, color, conductivity) can be controlled with light.
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Photopharmacology: Azobenzenes are being explored as photoswitches to control the activity of drugs. A bioactive molecule can be tethered to the azobenzene core, and its conformation—and thus its biological activity—can be turned "on" or "off" using light of specific wavelengths. This offers the potential for targeted drug activation with high spatiotemporal precision.
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Molecular Switches and Motors: As a fundamental photoswitch, this molecule can be incorporated into systems that perform work at the nanoscale, acting as light-driven actuators in molecular machines or as information storage units in molecular electronics.
Safety and Handling
While specific toxicity data for 4-Bromo-4'-methylazobenzene is not widely available, its handling should be guided by the safety profiles of related aromatic bromo and azo compounds. [2][3][4]
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Hazard Classification (Inferred):
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Precautionary Measures:
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Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [5] * Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
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First Aid:
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Skin Contact: Wash off immediately with plenty of soap and water. [6] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [6] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Inhalation: Move the person to fresh air and keep them comfortable for breathing. [6]
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Conclusion
4-Bromo-4'-methylazobenzene is more than a simple dye; it is a sophisticated molecular tool. Its key chemical properties—robust photoisomerization, well-defined spectroscopic signatures, and synthetic accessibility—make it an exemplary model for studying and applying photoswitchable systems. The strategic placement of bromo and methyl groups provides both electronic modulation of the azo core and functional handles for creating next-generation smart materials, photosensitive probes, and targeted therapeutics. For researchers in drug development and materials science, understanding the fundamental chemistry of this molecule opens the door to innovations where light is the ultimate controller of function.
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